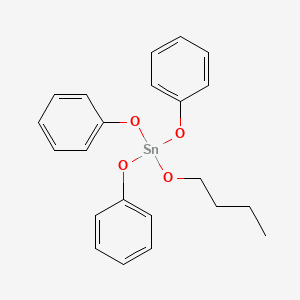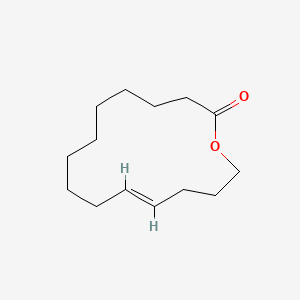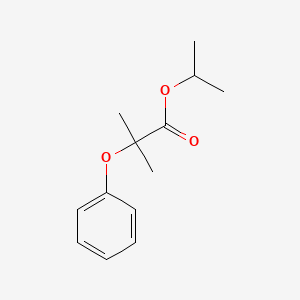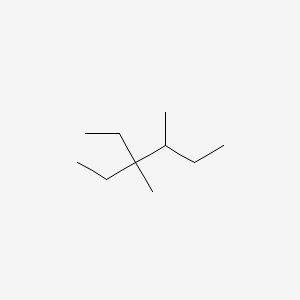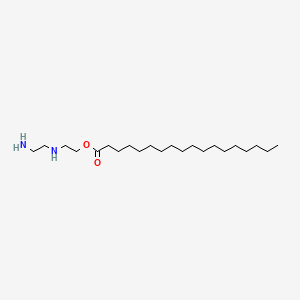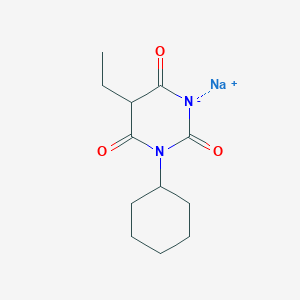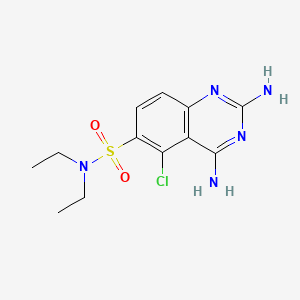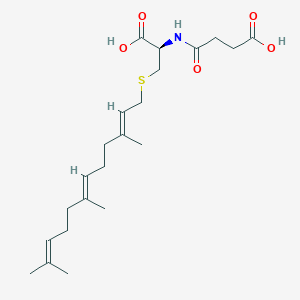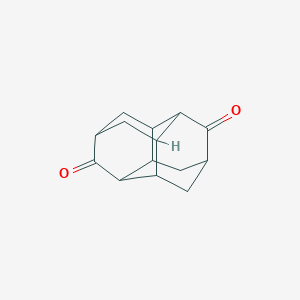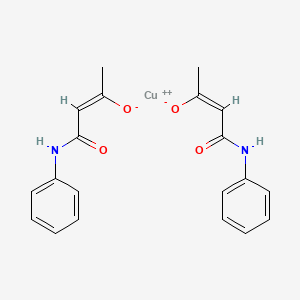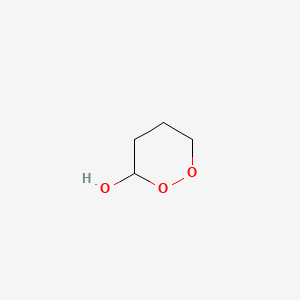
Dioxanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxanol, also known as 1,4-dioxane, is a heterocyclic organic compound with the molecular formula C4H8O2. It is a colorless liquid with a faint, sweet odor similar to diethyl ether. This compound is highly soluble in water and is used primarily as a solvent in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dioxanol can be synthesized through several methods. One common method involves the reaction of ethylene glycol with ethylene oxide in the presence of an acid catalyst. Another method includes the cyclization of diethylene glycol with sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves the continuous reaction of ethylene glycol with ethylene oxide under controlled temperature and pressure conditions. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Dioxanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dioxanone and other oxidation products.
Reduction: It can be reduced to form simpler alcohols.
Substitution: This compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Dioxanone and hydroxyacetic acid.
Reduction: Ethylene glycol and other alcohols.
Substitution: Halogenated dioxanes.
Wissenschaftliche Forschungsanwendungen
Dioxanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a stabilizer for chlorinated solvents.
Biology: Employed in the preparation of biological samples for microscopy.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Used in the manufacture of adhesives, sealants, and as a solvent in various industrial processes .
Wirkmechanismus
Dioxanol exerts its effects primarily through its solvent properties. It can dissolve a wide range of organic compounds, facilitating chemical reactions and processes. The molecular targets and pathways involved include interactions with various enzymes and proteins, enhancing the solubility and stability of compounds in solution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane: Another isomer of dioxane with similar solvent properties but different structural characteristics.
Dioxins: A group of chemically related compounds that are environmental pollutants and have different chemical properties and toxicities compared to dioxanol
Uniqueness
This compound is unique due to its high solubility in water and its ability to dissolve a wide range of organic compounds. Its relatively low toxicity compared to dioxins makes it a preferred solvent in various applications .
Eigenschaften
CAS-Nummer |
71330-24-0 |
|---|---|
Molekularformel |
C4H8O3 |
Molekulargewicht |
104.10 g/mol |
IUPAC-Name |
dioxan-3-ol |
InChI |
InChI=1S/C4H8O3/c5-4-2-1-3-6-7-4/h4-5H,1-3H2 |
InChI-Schlüssel |
JYMYVPSOAXOLGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OOC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


